REACTION_CXSMILES
|
IC1SC(C(=O)C)=CC=1.[C:10]([C:12]1[S:16][C:15]([C:17](=[O:19])[CH3:18])=[CH:14][CH:13]=1)#[N:11]>>[C:17]([C:15]1[S:16][C:12]([CH2:10][NH2:11])=[CH:13][CH:14]=1)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(S1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(S1)C(C)=O
|
Name
|
Compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This results in a compound
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC(=CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |